molecular formula C9H10N2O6 B14298054 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol CAS No. 113715-26-7

2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol

Cat. No.: B14298054
CAS No.: 113715-26-7
M. Wt: 242.19 g/mol
InChI Key: NEBGWJQYKZVBOM-UHFFFAOYSA-N
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Description

2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol is an organic compound with a complex structure that includes a phenoxy group substituted with methyl and dinitro groups

Preparation Methods

The synthesis of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol typically involves the reaction of 2,4-dinitrochlorobenzene with monosodium ethylene glycolate. The reaction proceeds under controlled conditions to yield the desired product. The process can be summarized as follows:

Chemical Reactions Analysis

2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with various enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

2-(5-Methyl-2,4-dinitrophenoxy)ethan-1-ol can be compared with similar compounds such as:

Properties

CAS No.

113715-26-7

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

2-(5-methyl-2,4-dinitrophenoxy)ethanol

InChI

InChI=1S/C9H10N2O6/c1-6-4-9(17-3-2-12)8(11(15)16)5-7(6)10(13)14/h4-5,12H,2-3H2,1H3

InChI Key

NEBGWJQYKZVBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO

Origin of Product

United States

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